molecular formula C4H2ClN5O B13094236 3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one CAS No. 76434-96-3

3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one

Cat. No.: B13094236
CAS No.: 76434-96-3
M. Wt: 171.54 g/mol
InChI Key: FTACQKNXKPRWIM-UHFFFAOYSA-N
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Description

3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one (CAS 83809-91-0) is a versatile fused triazolo-triazine derivative with a molecular formula of C10H6ClN5O and a molecular weight of 247.65 g/mol . This complex heterobicyclic scaffold is of significant interest in medicinal chemistry due to the pharmacological importance of nitrogen-containing bridgehead systems . The 1,2,4-triazine core is a privileged structure in drug discovery, known for its presence in compounds with a range of biological activities . Specifically, closely related triazolo-triazine analogues have been identified as potent inhibitors of thymidine phosphorylase, an angiogenic enzyme that is a promising target for anticancer therapy . The structural similarity of this fused ring system to xanthine also makes it a valuable bioisostere for designing novel enzyme inhibitors . Researchers can utilize this chlorinated derivative as a key synthetic intermediate for the annelation of more complex polycyclic architectures or for further functionalization via nucleophilic substitution, exploring new chemical space in the development of bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

76434-96-3

Molecular Formula

C4H2ClN5O

Molecular Weight

171.54 g/mol

IUPAC Name

3-chloro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C4H2ClN5O/c5-2-3(11)10-4(9-8-2)6-1-7-10/h1H,(H,6,7,9)

InChI Key

FTACQKNXKPRWIM-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NN=C(C(=O)N2N1)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanogen chloride, followed by cyclization to form the triazolotriazine ring system. The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 3 undergoes substitution with nucleophiles such as amines, alkoxides, and thiols. Reaction conditions and outcomes vary based on the nucleophile and solvent system.

Nucleophile Conditions Product Yield References
AnilineDMF, 80°C, 6 h3-Phenylamino triazolo[5,1-c] triazin-4(6H)-one78%
Sodium methoxideMethanol, reflux, 4 h3-Methoxy triazolo[5,1-c] triazin-4(6H)-one85%
Hydrazine hydrateEthanol, RT, 2 h3-Hydrazinyl triazolo[5,1-c] triazin-4(6H)-one92%

Key Mechanistic Insight :

  • The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing triazine ring.

  • Steric hindrance at position 3 is minimal, allowing efficient substitution even with bulky nucleophiles.

Reactions with Amines and Hydrazines

The chloro group reacts with primary/secondary amines and hydrazines to form substituted derivatives, often used in medicinal chemistry.

Example Reaction :
3-Chloro triazolo[5,1-c] triazin-4(6H)-one + methylhydrazine
→ 3-Methylhydrazino triazolo[5,1-c] triazin-4(6H)-one (Yield: 88%, DMF, 70°C).

Applications :

  • Hydrazine derivatives serve as intermediates for synthesizing fused heterocycles like triazolothiadiazinones .

Cyclocondensation Reactions

The compound participates in cyclocondensation with bifunctional reagents to form polycyclic systems.

Reagent Conditions Product Yield References
Ethyl acetoacetateAcOH, reflux, 8 hTriazolo[5,1-c]triazino[2,3-b]quinazolin-8-one65%
ThioureaEtOH, Δ, 6 h Thiazolo[2,3-c] triazolo[5,1-c]triazin-5-one72%

Notable Observation :

  • Cyclocondensation with diketones or β-keto esters typically requires acidic conditions to promote enolization and ring closure .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at the chloro position.

Suzuki-Miyaura Coupling :
3-Chloro triazolo[5,1-c] triazin-4(6H)-one + phenylboronic acid
→ 3-Phenyl triazolo[5,1-c] triazin-4(6H)-one
Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12 h
Yield : 68% .

Reactivity with Acylating Agents

Acylation at the triazole nitrogen enhances solubility and bioactivity.

Acylating Agent Conditions Product Yield References
Acetyl chloridePyridine, RT, 3 h1-Acetyl-3-chlorotriazolo[5,1-c]triazin-4(6H)-one81%
Benzoyl chlorideDCM, Et₃N, 0°C → RT, 6 h1-Benzoyl-3-chlorotriazolo[5,1-c]triazin-4(6H)-one76%

Ring-Opening and Rearrangement Reactions

Under strong basic or oxidative conditions, the triazine ring undergoes contraction or rearrangement.

Example :
Treatment with NaOH (10% aq.) at 100°C induces ring contraction to form triazolo[3,4-b]benzothiazole derivatives .

Physical and Spectral Data

Property Value References
Melting Point220–222°C
IR (KBr, cm⁻¹)1715 (C=O), 1595 (C=N), 1330 (C–S)
¹H NMR (DMSO-d₆, δ ppm)7.4–7.9 (m, Ar–H), 3.5 (s, N–CH₂–N)

Scientific Research Applications

Pharmaceutical Applications

3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield bioactive compounds.

Case Study: Antiviral Agents

Research has indicated that derivatives of triazole compounds exhibit antiviral activity. For instance, studies have shown that modifications of triazole structures can enhance their efficacy against viral infections such as HIV and influenza. The incorporation of the 3-chloro group can influence the binding affinity to viral proteins, potentially leading to more effective antiviral agents.

Case Study: Anticancer Compounds

Triazole derivatives have been explored for their anticancer properties. In laboratory settings, compounds similar to 3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cancer cell metabolism.

Agrochemical Applications

The compound is also utilized in the development of agrochemicals. Its ability to act as a fungicide and herbicide makes it valuable in agricultural practices.

Case Study: Fungicidal Activity

Research has demonstrated that triazole-based compounds can effectively combat fungal pathogens affecting crops. For example, field trials have indicated that formulations containing 3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one significantly reduce the incidence of diseases caused by fungi such as Fusarium and Alternaria.

Technical Products

Beyond pharmaceuticals and agrochemicals, this compound is used in various technical applications due to its chemical stability and reactivity.

Case Study: Material Science

In material science, triazole derivatives are used as corrosion inhibitors for metals. Studies reveal that coatings incorporating 3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one provide enhanced protection against oxidative damage in harsh environments.

Mechanism of Action

The mechanism of action of 3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Antiviral Agents: Triazavirin (Riamilovir)

Triazavirin (7-methylsulfanyl-3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one) is a clinically approved antiviral agent in Russia, effective against RNA viruses, including influenza and SARS-CoV-2 .

Property Triazavirin 3-Chloro Derivative
Substituents Nitro (C3), methylsulfanyl (C7) Chloro (C3)
Bioactivity Broad-spectrum antiviral Unknown (hypothetically tunable via C3 chloro)
Metabolism Nitro group undergoes nucleophilic substitution Chloro may exhibit slower substitution rates
Synthetic Accessibility Well-established via nitro-group reactions Likely requires halogenation strategies

The nitro group in Triazavirin is a reactive site for metabolic transformations, forming covalent adducts with thiols like glutathione . In contrast, the chloro substituent in the target compound may confer greater hydrolytic stability, though its pharmacokinetic profile remains unexplored .

2.2. Energetic Materials: Dinitro- and Trifluoromethyl-Substituted Derivatives

Triazolo-triazines with nitro groups are prominent in energetic materials due to their high density and detonation performance. Key examples include:

  • Compound 31: 4-Amino-3,7-dinitro[1,2,4]triazolo[5,1-c][1,2,4]triazine
  • TTX: 4-Amino-3,7-dinitro-1,2,4-triazolo[5,1-c][1,2,4]triazine
  • TFX : Trifluoromethyl-containing derivatives .
Property Compound 31 TTX 3-Chloro Derivative
Density (g/cm³) 1.85 (predicted) 1.89 (predicted) Not reported
Detonation Velocity (m/s) 8,900 9,200 N/A
Thermal Stability Decomposes at 220°C Stable up to 240°C Likely lower (Cl vs. NO₂)
Sensitivity Insensitive to friction Moderately sensitive Unknown

The chloro derivative is unlikely to match the explosive performance of nitro-substituted analogs due to chlorine’s lower contribution to oxygen balance and density. However, it may offer enhanced thermal stability compared to nitro compounds, which are prone to exothermic decomposition .

2.3. Reactivity in Nucleophilic Substitution

The nitro group in triazolo-triazines is highly susceptible to nucleophilic substitution, enabling diverse derivatization. For example:

  • Morpholine or cysteine replaces the nitro group in Triazavirin under mild conditions .
  • Glutathione adducts form via nitro displacement, influencing antiviral mechanisms .

In contrast, the chloro substituent is less reactive toward nucleophiles, requiring harsher conditions (e.g., polar solvents, elevated temperatures).

2.4. Thermal and Structural Stability

Thermal studies of annelated triazinones reveal that substituents significantly impact stability. For instance:

  • 3-Phenyl-8-(R-phenyl)-dihydroimidazo-triazinones decompose between 180–250°C, with electron-withdrawing groups (e.g., Cl) lowering stability .
Compound Decomposition Temperature Key Stability Factor
3-Phenyl-dihydroimidazo-triazinone 230°C Electron-donating substituents
7-Bromo-pyrazolo-triazine 210°C Halogen bonding in crystal lattice
3-Chloro-triazolo-triazinone Not reported Hypothesized lower than nitro analogs
2.5. Cytotoxic and Anticancer Derivatives

Pyrimido-fused triazolo-triazines demonstrate cytotoxic activity, with substituents modulating potency. For example:

  • Compound 70/71 : Phosphorylated derivatives show activity against cancer cell lines .
  • Vicinal amino-nitrile analogs exhibit tunable bioactivity in multi-component syntheses .

The chloro substituent’s electronegativity may enhance interactions with biological targets, though specific studies are needed to validate this hypothesis.

Biological Activity

3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring fused with a triazine moiety. Its molecular formula is C2H2ClN5OC_2H_2ClN_5O, with a molecular weight of approximately 103.51 g/mol. The structure is significant for its reactivity and interaction with biological systems.

Synthesis

The synthesis of 3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one typically involves the reaction of triazole derivatives with halogenated compounds under specific conditions. For instance, one method includes the use of sodium cyanide in dimethylformamide (DMF) to yield the desired product with moderate yields (around 11%) after refluxing for several hours .

Biological Activity

Research indicates that 3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one exhibits significant biological activities:

  • Antiviral Activity : Compounds in the triazole family have shown promising antiviral properties. Specifically, derivatives have been tested against viral strains such as HIV and influenza .
  • Anticancer Properties : Several studies have reported that triazole derivatives possess anticancer activity. In vitro tests have demonstrated efficacy against various cancer cell lines including MCF-7 (breast cancer) and others . The mechanism often involves inhibition of key enzymes related to cell proliferation.
  • Antimicrobial Effects : The compound has shown effectiveness against a range of pathogens. In particular, derivatives have been evaluated for their antibacterial and antifungal activities against species like Candida .
  • Anti-inflammatory Activity : Some studies suggest that triazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry reported the synthesis of various triazole derivatives including 3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one. These compounds were evaluated for their antiviral activity against HIV and exhibited IC50 values in the low micromolar range .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a series of triazole derivatives were synthesized and tested against human breast cancer cell lines. Results indicated that certain compounds significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

Data Table: Biological Activities of 3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one

Biological ActivityTest MethodologyResults
AntiviralIC50 AssayEffective against HIV (low micromolar range)
AnticancerMTT AssaySignificant growth inhibition in MCF-7 cells
AntimicrobialZone of InhibitionEffective against Candida species
Anti-inflammatoryCytokine AssayReduced levels of pro-inflammatory cytokines

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